6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a benzoxazinone core
Preparation Methods
The synthesis of 6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the formation of Schiff bases followed by chloroacetylation of imines . The reaction conditions often include the use of chloroacetyl chloride as a reagent, which reacts with the imine intermediates to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may involve the use of strong oxidizing agents, while reduction may require reducing agents like sodium borohydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Biology: The compound has been studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, in herbicidal applications, the compound inhibits the activity of Very Long Chain Fatty Acid Synthase (VLCFAS), leading to the disruption of lipid biosynthesis in plants . In antimicrobial applications, it may interfere with the cell wall synthesis or protein function in microorganisms .
Comparison with Similar Compounds
6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
Chloroacetamide Derivatives: These compounds share the chloroacetyl functional group and are used in similar applications, including herbicides and pharmaceuticals.
Benzoxazinone Derivatives: Compounds with a benzoxazinone core structure, which may have different substituents, exhibit varying biological activities and chemical properties.
Spiro Analogs of Lilolidine Alkaloids: These compounds have a similar core structure but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(2-chloroacetyl)-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-13-8-4-7(9(14)5-12)2-3-10(8)16-6-11(13)15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYXNGYJESSKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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